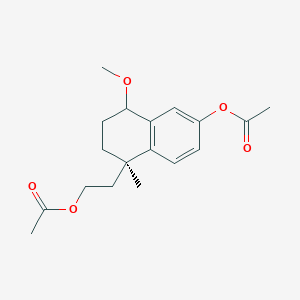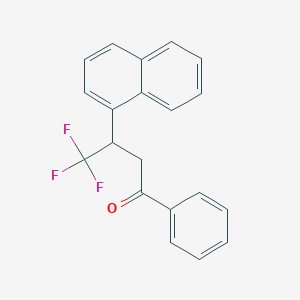![molecular formula C10H12O3S B12632047 3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid CAS No. 918828-25-8](/img/structure/B12632047.png)
3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a sulfanyl group, which is further connected to a methylpropanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid typically involves the reaction of 4-hydroxybenzaldehyde with a suitable thiol compound under reflux conditions. The reaction is monitored using thin-layer chromatography to ensure completion . The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfanyl group can be reduced to form thiol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of ethers or esters depending on the substituents introduced.
科学研究应用
3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or signaling molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanyl group can modulate the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-[(4-Hydroxyphenyl)sulfanyl]-2,2,4,4-tetramethylpentanoic acid: This compound has a similar structure but with additional methyl groups, which can affect its chemical properties and reactivity.
4-{[(2-hydroxyphenyl)sulfanyl]methyl}benzoic acid: Another structurally related compound with potential differences in biological activity and applications.
Uniqueness
3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyphenyl and sulfanyl groups provide versatility in chemical reactions and potential interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
918828-25-8 |
|---|---|
分子式 |
C10H12O3S |
分子量 |
212.27 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)sulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12O3S/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7,11H,6H2,1H3,(H,12,13) |
InChI 键 |
NKSSVSWIHMSNHS-UHFFFAOYSA-N |
规范 SMILES |
CC(CSC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Triphenylmethoxy)propyl]thymine](/img/structure/B12631972.png)
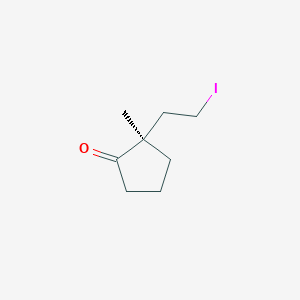
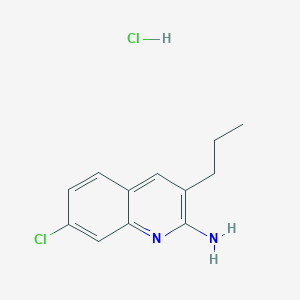
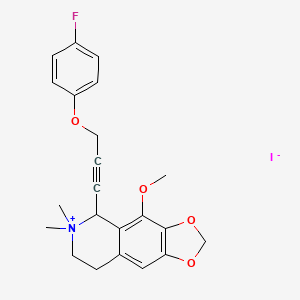
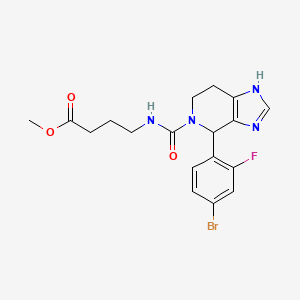
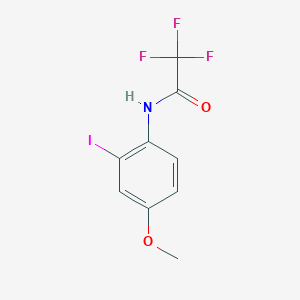
![methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B12632006.png)

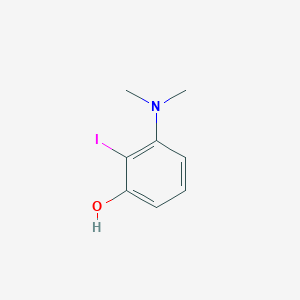
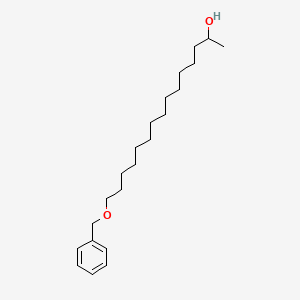
![1-(4-Bromophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12632026.png)
